Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid, Methyl Ester
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Overview
Description
Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid, Methyl Ester is a derivative of muramic acid, an amino sugar found in peptidoglycan, the main skeletal component of both Gram-positive and Gram-negative bacterial cell walls . This compound is primarily used in proteomics research and has a molecular formula of C26H33NO8 with a molecular weight of 487.54 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid, Methyl Ester involves the protection of hydroxyl groups and the introduction of benzyl groups. The process typically starts with muramic acid, which undergoes acetylation and benzylation under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar steps as laboratory preparation but on a larger scale. This includes the use of industrial-grade solvents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid, Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid, Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in bacterial cell wall synthesis and degradation.
Medicine: Investigated for its potential use in developing antibiotics targeting bacterial cell walls.
Industry: Utilized in the production of specialized chemicals and as a research reagent in proteomics.
Mechanism of Action
The mechanism of action of Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid, Methyl Ester involves its incorporation into bacterial cell walls. It targets the peptidoglycan layer, disrupting the synthesis and integrity of the cell wall, leading to bacterial cell lysis. The compound interacts with enzymes involved in cell wall synthesis, such as transglycosylases and transpeptidases .
Comparison with Similar Compounds
- Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid, Methyl Ester
- Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid
Comparison: While these compounds share structural similarities, Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid, Methyl Ester is unique due to its specific benzylation at the 6-O position. This modification can influence its reactivity and interaction with biological targets, making it distinct in its applications and effectiveness .
Properties
Molecular Formula |
C26H33NO8 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
methyl 2-[3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate |
InChI |
InChI=1S/C26H33NO8/c1-17(25(30)31-3)34-24-22(27-18(2)28)26(33-15-20-12-8-5-9-13-20)35-21(23(24)29)16-32-14-19-10-6-4-7-11-19/h4-13,17,21-24,26,29H,14-16H2,1-3H3,(H,27,28) |
InChI Key |
NSTACECEWGGFLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1C(C(OC(C1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
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